molecular formula C18H14N4O2S3 B2997328 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide CAS No. 1797891-57-6

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2997328
CAS RN: 1797891-57-6
M. Wt: 414.52
InChI Key: WBASUEZUOHUGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide, also known as PTT, is a chemical compound with potential applications in scientific research. PTT is a sulfonamide-based compound that has been studied for its potential as a kinase inhibitor.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, such as the compound , have been studied for their potential as anticancer agents. The thiazole ring is a common feature in many biologically active compounds, including anticancer drugs like bleomycin and tiazofurin . The presence of the pyridin-3-ylamino group can contribute to the compound’s ability to interact with various biological targets, potentially inhibiting the growth of cancer cells.

Antimicrobial and Antifungal Properties

Compounds containing the thiazole moiety have shown significant antimicrobial and antifungal activities. This is due to their ability to interfere with the microbial cell wall synthesis or protein synthesis. For instance, sulfathiazole is a well-known antimicrobial drug, and abafungin is an effective antifungal agent .

Anti-Tubercular Agents

The structural similarity of the compound to pyrazinamide, a first-line drug for tuberculosis (TB) therapy, suggests its potential use as an anti-tubercular agent. Derivatives of pyrazinamide have been shown to exhibit higher anti-TB activity against Mycobacterium tuberculosis .

Tyrosine Kinase Inhibition

The compound’s structure indicates potential activity as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cancer cells, and their inhibition is a targeted approach to treat various types of leukemia .

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. These compounds may help in the synthesis of neurotransmitters or protect neural tissue from damage .

Anti-Inflammatory and Analgesic Effects

The compound may also possess anti-inflammatory and analgesic properties. Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities, which could be useful in the development of new pain relief medications .

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . The inhibition of these enzymes can disrupt the signal transduction pathways, leading to the inhibition of cell growth and proliferation . Thiazoles, a key component of this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

The compound’s interaction with tyrosine kinases affects multiple biochemical pathways. By inhibiting tyrosine kinases, the compound can disrupt the signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This can lead to the inhibition of cell growth and proliferation, effectively acting as an antitumor agent .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation due to its interaction with tyrosine kinases . This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and therefore its bioavailability . .

properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c23-27(24,17-4-2-10-25-17)22-14-7-5-13(6-8-14)16-12-26-18(21-16)20-15-3-1-9-19-11-15/h1-12,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBASUEZUOHUGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.